Cas no 30770-24-2 (1H-Benzimidazole,2-(bromomethyl)-)

1H-Benzimidazole,2-(bromomethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole,2-(bromomethyl)-
- 2-(bromomethyl)-1H-benzimidazole
- 2-Brommethylbenzimidazol
- 2-bromomethyl-1H-benzoimidazole
- 2-bromomethylbenzimidazole
- 1H-Benzimidazole, 2-(bromomethyl)-
- DTXSID70296837
- 2-(Bromomethyl)-1H-benzimidazole hydrobromide
- SCHEMBL4209664
- 30770-24-2
- AKOS027323818
- NSC 111927
- NSC111927
- 2-(BROMOMETHYL)-1H-1,3-BENZODIAZOLE
- EN300-378849
- NSC-111927
- 2-(Bromomethyl)-1H-benzo[d]imidazole
-
- Inchi: InChI=1S/C8H7BrN2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11)
- InChI Key: GTQILGWKIWRZSM-UHFFFAOYSA-N
- SMILES: BrCC1=NC2=CC=CC=C2N1
Computed Properties
- Exact Mass: 209.97900
- Monoisotopic Mass: 209.979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7Ų
- XLogP3: 2.3
Experimental Properties
- Density: 1.694
- Boiling Point: 383.5°C at 760 mmHg
- Flash Point: 185.7°C
- Refractive Index: 1.721
- PSA: 28.68000
- LogP: 2.45780
1H-Benzimidazole,2-(bromomethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336794-50mg |
2-(Bromomethyl)-1h-benzo[d]imidazole |
30770-24-2 | 98% | 50mg |
¥4873.00 | 2024-08-02 | |
Enamine | EN300-378849-1.0g |
2-(bromomethyl)-1H-1,3-benzodiazole |
30770-24-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-378849-5.0g |
2-(bromomethyl)-1H-1,3-benzodiazole |
30770-24-2 | 5.0g |
$1530.0 | 2023-03-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336794-100mg |
2-(Bromomethyl)-1h-benzo[d]imidazole |
30770-24-2 | 98% | 100mg |
¥5103.00 | 2024-08-02 | |
Alichem | A069003002-5g |
2-(Bromomethyl)-1H-benzo[d]imidazole |
30770-24-2 | 95% | 5g |
$2090.40 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336794-250mg |
2-(Bromomethyl)-1h-benzo[d]imidazole |
30770-24-2 | 98% | 250mg |
¥5335.00 | 2024-08-02 | |
Alichem | A069003002-1g |
2-(Bromomethyl)-1H-benzo[d]imidazole |
30770-24-2 | 95% | 1g |
$777.00 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336794-1g |
2-(Bromomethyl)-1h-benzo[d]imidazole |
30770-24-2 | 98% | 1g |
¥5808.00 | 2024-08-02 | |
Enamine | EN300-378849-0.1g |
2-(bromomethyl)-1H-1,3-benzodiazole |
30770-24-2 | 0.1g |
$464.0 | 2023-03-02 | ||
Enamine | EN300-378849-0.25g |
2-(bromomethyl)-1H-1,3-benzodiazole |
30770-24-2 | 0.25g |
$485.0 | 2023-03-02 |
1H-Benzimidazole,2-(bromomethyl)- Related Literature
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
Additional information on 1H-Benzimidazole,2-(bromomethyl)-
1H-Benzimidazole, 2-(bromomethyl)-: A Comprehensive Overview
The compound 1H-Benzimidazole, 2-(bromomethyl)- (CAS No. 30770-24-2) is a benzimidazole derivative that has garnered significant attention in the field of biomedical research. This molecule belongs to the family of heterocyclic compounds, which are known for their diverse applications in pharmaceuticals and biochemistry. The structure of 1H-Benzimidazole, 2-(bromomethyl)- features a benzene ring fused with an imidazole ring, with a bromomethyl group attached at the 2-position. This unique structure renders it highly versatile and enables its participation in various biochemical processes.
Recent studies have highlighted the potential of benzimidazole derivatives as promising candidates for drug development. The presence of the bromomethyl group in 1H-Benzimidazole, 2-(bromomethyl)- introduces additional reactivity and specificity, making it an attractive target for medicinal chemists. This compound has been explored in the context of anticancer agents, antimicrobial agents, and immunomodulators. Its ability to engage with various biological pathways underscores its importance as a research tool and potential therapeutic agent.
Structurally, 1H-Benzimidazole, 2-(bromomethyl)- exhibits a rigid framework due to the fused aromatic rings, which contributes to its stability and specificity in biochemical interactions. The bromomethyl group at the 2-position introduces a degree of flexibility and reactivity, enabling the molecule to form diverse bonds with biological targets. This characteristic has been leveraged in designing drugs that target specific enzymes, receptors, and signaling pathways involved in diseases such as cancer, inflammation, and infectious disorders.
Recent advancements in chemical synthesis have facilitated the large-scale production of 1H-Benzimidazole, 2-(bromomethyl)-, making it more accessible for research and development purposes. The compound's synthetic versatility has allowed chemists to introduce various functional groups and modifications, further expanding its applications in drug discovery. For instance, studies have demonstrated the potential of this molecule as a scaffold for designing inhibitors of protease enzymes, which are critical targets in treating diseases like cancer and viral infections.
Moreover, 1H-Benzimidazole, 2-(bromomethyl)- has shown remarkable results in in vitro and in vivo models of cancer. Its ability to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells has positioned it as a potential candidate for anticancer drug development. Recent research has focused on understanding the molecular mechanisms underlying its anticancer activity, particularly its interaction with key signaling pathways such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancers.
Another area of active research involving 1H-Benzimidazole, 2-(bromomethyl)- is its potential as a template for combinatorial chemistry. By systematically varying substituents on the benzimidazole ring and the bromomethyl group, chemists can generate libraries of compounds with diverse biological activities. This approach has proven to be highly effective in identifying lead compounds with improved efficacy and reduced toxicity.
Furthermore, 1H-Benzimidazole, 2-(bromomethyl)- has demonstrated promising results in the field of antimicrobial drug discovery. Its ability to disrupt bacterial cell wall synthesis or interfere with viral replication mechanisms has made it a subject of interest for developing new antibiotics and antiviral agents. In light of the growing resistance of pathogens to conventional drugs, compounds like 1H-Benzimidazole, 2-(bromomethyl)- offer a ray of hope for developing novel therapies.
Recent advances in crystallography and structure-activity relationship (SAR) studies have provided deeper insights into the molecular interactions of 1H-Benzimidazole, 2-(bromomethyl)- with its biological targets. These studies have been instrumental in optimizing the compound's pharmacokinetic properties, such as bioavailability, half-life, and metabolism, which are critical for drug development.
Additionally, 1H-Benzimidazole, 2-(bromomethyl)- has shown potential in the field of immunotherapy. Its ability to modulate immune responses makes it a valuable tool for developing agents that enhance the efficacy of cancer vaccines or checkpoint inhibitors. Recent research has explored its role in activating or suppressing specific immune cells, such as T-cells and natural killer (NK) cells, which are pivotal players in the body's defense mechanism.
Despite its promising potential, the development of 1H-Benzimidazole, 2-(bromomethyl)- as a therapeutic agent requires addressing several challenges. These include optimizing its pharmacokinetic profile, minimizing off-target effects, and ensuring its safety and efficacy in clinical trials. Ongoing research is focused on overcoming these hurdles to bring this compound closer to clinical applications.
Moreover, the use of 1H-Benzimidazole, 2-(bromomethyl)- as a research tool has contributed significantly to our understanding of various biological processes. Its application in cell biology, molecular biology, and pharmacology has provided valuable insights into the molecular mechanisms underlying diseases and their treatment.
In conclusion, 1H-Benzimidazole, 2-(bromomethyl)- (CAS No. 30770-24-2) is a versatile and promising compound with wide-ranging applications in biomedical research and drug development. Its unique structure, reactivity, and biological activity make it an invaluable tool for advancing our understanding of fundamental biological processes and developing novel therapies for diseases.
1H-Benzimidazole, 2-(Bromomethyl)- (CAS No. 30770-24-2) is a benzimidazole derivative that has gained significant attention in biomedical research due to its versatile structure and potential applications in drug development. Here's a concise summary of its key aspects: - Structure: Features a fused benzene and imidazole ring with a bromomethyl group at the 2-position, providing rigidity and reactivity. - Applications: - Anticancer Agents: Shows promise in inducing apoptosis in cancer cells while sparing normal cells. - Antimicrobial Agents: Potential for disrupting bacterial cell wall synthesis or viral replication. - Immunomodulators: Modulates immune responses, useful in immunotherapy research. - Research Focus: - Drug Discovery: Used as a scaffold for designing inhibitors of protease enzymes and other disease targets. - Combinatorial Chemistry: Variations lead to diverse biological activities, aiding in identifying lead compounds. - Mechanistic Studies: Advances in crystallography and SAR studies enhance understanding of molecular interactions. - Challenges: Optimization of pharmacokinetic properties and safety profiles are critical for clinical applications. In summary, 1H-Benzimidazole, 2-(Bromomethyl)- is a valuable compound with broad research and therapeutic potential.30770-24-2 (1H-Benzimidazole,2-(bromomethyl)-) Related Products
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
